An In-depth Technical Guide to (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
An In-depth Technical Guide to (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, a pivotal chiral building block in modern pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Properties
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, also known as N-tert-Butoxycarbonyl-trans-4-hydroxy-D-proline, is a derivative of the amino acid hydroxyproline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the specific stereochemistry at the 2nd and 4th carbon atoms make it a valuable component in the asymmetric synthesis of complex molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound and its related stereoisomers. Data for the specific (2R,4S) isomer is highlighted where available.
| Property | (2R,4S) Isomer | (2R,4R) Isomer | (2S,4S) Isomer | (2S,4R) Isomer |
| Molecular Formula | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol [1] | 231.25 g/mol | 231.25 g/mol | 231.25 g/mol |
| Appearance | White to off-white powder[] | White solid | White powder | - |
| Melting Point | Not specified | 146-151 °C | 146 °C (decomposes)[3] | - |
| Boiling Point | Not specified | 390.9 ± 42.0 °C (Predicted) | Not specified | - |
| Density | Not specified | 1.312 g/cm³ (Predicted) | Not specified | - |
| pKa | Not specified | 3.80 ± 0.40 (Predicted) | Not specified | - |
| Optical Rotation | Not specified | [α]²²/D +50.0° (c=1, methanol) | Not specified | - |
| Solubility | Soluble in DMSO, PEG300, Tween-80, Saline, and Corn Oil formulations.[4] Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in an organic solvent like DMF. | Soluble in chloroform, dichloromethane, and ethyl acetate (for the methyl ester derivative).[5] The parent amino acid, L-hydroxyproline, is soluble in water, methanol, ethanol, and n-propanol, with solubility increasing with temperature and water content in binary mixtures.[6][7] | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[8] | - |
Spectroscopic Data
Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹. The exact position of the carbonyl absorption can depend on whether the acid is in a monomeric or dimeric (hydrogen-bonded) form. For the (2R,4R) isomer, characteristic peaks have been reported at 3462, 2976, 2934, 1740, and 1639 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the acidic proton of the carboxylic acid group, typically as a broad singlet downfield, often above 10 ppm. The protons of the pyrrolidine ring will appear as a series of multiplets, and the tert-butyl group will present as a sharp singlet around 1.4-1.5 ppm, integrating to nine protons.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid between 165 and 185 ppm. The carbons of the Boc group and the pyrrolidine ring will also have characteristic chemical shifts. For the (2R,4R) isomer, reported ¹³C NMR (100 MHz, CDCl₃) signals are at δ 172.47, 151.74, 75.81, 67.15, 55.24, 52.27, 35.97, and 25.63 ppm.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the (2R,4R) isomer, the calculated m/z for [M+H]⁺ is 232.1185, with an experimental value found at 232.1171.
Synthesis and Experimental Protocols
The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amino group of (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid (trans-4-hydroxy-D-proline) with a tert-butoxycarbonyl group.
General Synthesis Protocol: Boc Protection of Hydroxyproline
This protocol is a general method for the Boc protection of a hydroxyproline isomer and can be adapted for the (2R,4S) stereoisomer.
Materials:
-
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate (EtOAc)
-
10% aqueous Potassium bisulfate (KHSO₄) or dilute Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
Dissolve (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid in a mixture of THF and water (e.g., 2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as 10% aqueous NaOH or triethylamine to neutralize the amino acid.
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 10% aqueous KHSO₄ or dilute HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid pyrrolidine ring and defined stereochemistry allow for precise control over the three-dimensional structure of the final molecule.
Linker in Antibody-Drug Conjugates (ADCs) and PROTACs
A primary application of this compound is as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4]
-
ADCs: In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic drug. The properties of the linker are critical for the stability and efficacy of the ADC. This hydroxyproline derivative provides a stable connection, ensuring that the cytotoxic payload is only released at the target site.
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker in a PROTAC connects the target protein binder and the E3 ligase ligand, and its composition and length are crucial for the formation of a productive ternary complex.
The workflow for incorporating this linker into an ADC is visualized below.
Caption: General workflow for ADC synthesis.
Chiral Building Block in Asymmetric Synthesis
The defined stereochemistry of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid makes it an excellent starting material for the synthesis of enantiomerically pure compounds. It can be used to introduce chirality and conformational constraints into a target molecule, which is often essential for its biological activity.
Experimental Protocol: Peptide Coupling
This protocol outlines a general procedure for coupling (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid to an amino group, for example, on a solid-phase resin or the N-terminus of a peptide.
Materials:
-
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
-
Amine-functionalized solid support (e.g., Rink amide resin) or peptide with a free N-terminus
-
Coupling agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
Procedure:
-
Swell the amine-functionalized resin in DMF for 30-60 minutes.
-
In a separate reaction vessel, dissolve (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (2-4 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA, 4-8 equivalents) to the solution from step 2 to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines). If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally with MeOH (2-3 times) to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
The following diagram illustrates the logical flow of a standard peptide coupling reaction.
Caption: Workflow for a peptide coupling reaction.
Safety and Handling
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place, typically at 2-8°C, away from incompatible materials.
This technical guide provides a summary of the available information on (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]
- 6. Item - Solubility and thermodynamics of L-hydroxyproline in water and (methanol, ethanol, n-propanol) binary solvent mixtures - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
